N-ethyl-4-(3-methoxyphenoxy)but-2-yn-1-amine
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Overview
Description
N-ethyl-4-(3-methoxyphenoxy)but-2-yn-1-amine is an organic compound that features a unique combination of functional groups, including an ethylamine, a methoxyphenoxy, and a but-2-yn-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(3-methoxyphenoxy)but-2-yn-1-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(3-methoxyphenoxy)but-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the alkyne moiety to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alkenes, alkanes, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
N-ethyl-4-(3-methoxyphenoxy)but-2-yn-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-ethyl-4-(3-methoxyphenoxy)but-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine: Shares the methoxyphenoxy group but differs in the presence of a pyridinylmethyl group.
But-3-yn-1-amine: Contains the but-2-yn-1-amine moiety but lacks the methoxyphenoxy and ethylamine groups.
Uniqueness
N-ethyl-4-(3-methoxyphenoxy)but-2-yn-1-amine is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-ethyl-4-(3-methoxyphenoxy)but-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-14-9-4-5-10-16-13-8-6-7-12(11-13)15-2/h6-8,11,14H,3,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDSYHQIURNYFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC1=CC=CC(=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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